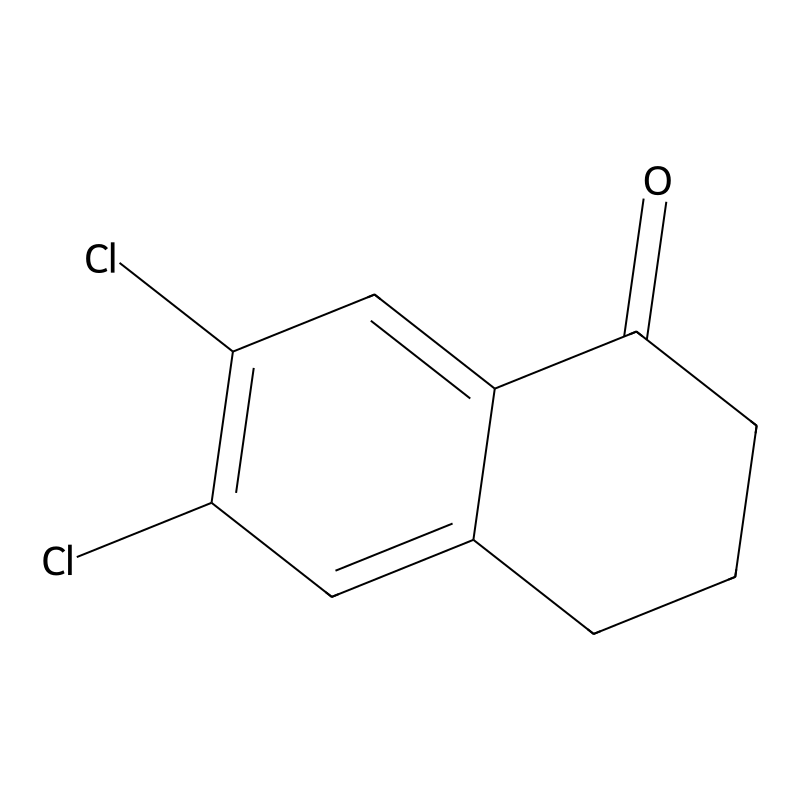

6,7-Dichloro-1-tetralone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field of Application: Organic Chemistry

Summary: 6,7-Dichloro-1-tetralone is a chemical compound with the molecular formula CHClO. It belongs to the tetralone class of organic compounds.

Methods of Application: Researchers in organic chemistry use 6,7-Dichloro-1-tetralone as a starting material or intermediate in synthetic pathways. It can undergo various reactions, such as nucleophilic substitutions, cyclizations, and reductions.

Results/Outcomes: The compound’s reactivity allows scientists to create diverse derivatives, which can be further explored for their biological activities or other applications.

Field of Application: Biochemistry and Pharmacology

Summary: Biochemists and pharmacologists investigate the interactions of 6,7-Dichloro-1-tetralone with biological macromolecules.

Methods of Application: In vitro assays assess its binding affinity to receptors, enzymes, or transporters. Cellular studies explore its effects on cell viability, signaling pathways, or gene expression.

Results/Outcomes: Quantitative data on IC50 values, inhibition constants (Ki), or half-life inform drug development or mechanistic insights.

6,7-Dichloro-1-tetralone is an organic compound characterized by the presence of two chlorine atoms at the 6th and 7th positions of a tetralone structure, which is a bicyclic compound containing a naphthalene-like framework with a ketone functional group. Its molecular formula is CHClO, and it has been studied for its unique chemical properties and potential applications in various fields such as pharmaceuticals and materials science .

- Oxidation: The compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.

- Reduction: It can undergo reduction reactions, leading to the formation of various derivatives.

- Halogenation: Further chlorination or bromination can occur at other positions on the aromatic ring, depending on reaction conditions .

The synthesis of 6,7-dichloro-1-tetralone can be achieved through several methods:

- Dichlorination of 1-Tetralone: This method involves the chlorination of 1-tetralone using chlorine gas or other chlorinating agents in the presence of solvents like methanol. The reaction conditions must be optimized to ensure selectivity for the 6th and 7th positions .

- Hydrogenation Reactions: Starting from precursors such as 1-naphthol, hydrogenation under specific conditions (temperature and pressure) can yield 1-tetralone, which can then be further chlorinated to obtain the dichloro derivative .

- Electrophilic Aromatic Substitution: Utilizing superacid media can facilitate the electrophilic attack on the aromatic system, leading to regioselective chlorination .

6,7-Dichloro-1-tetralone has potential applications in various fields:

- Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.

- Material Science: Its unique structure may allow for use in synthesizing novel materials with specific electronic or optical properties.

- Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 6,7-dichloro-1-tetralone. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Tetralone | Single ketone group | Base structure for further modifications |

| 2,2-Dichloro-1-tetralone | Chlorine at different positions | Potential for different biological activity |

| 5-Methyl-1-tetralone | Methyl group substitution | Variation in solubility and reactivity |

| 2-Chloro-1-tetralone | Chlorine substitution at position 2 | Different regioselectivity in reactions |

The uniqueness of 6,7-dichloro-1-tetralone lies in its specific substitution pattern and the resulting electronic effects imparted by the chlorine atoms. This configuration may influence its reactivity and biological activity differently compared to its analogs.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation represents one of the most established methodologies for synthesizing 6,7-dichloro-1-tetralone derivatives [1]. This approach involves the formation of carbon-carbon bonds through electrophilic aromatic substitution reactions utilizing acyl halides and strong Lewis acid catalysts [2]. The mechanism proceeds through the generation of acylium ion intermediates, which are resonance-stabilized carbocations that serve as the active electrophiles in the reaction [2].

The traditional synthesis of 6,7-dichloro-1-tetralone via Friedel-Crafts acylation typically employs gamma-(3,4-dichloro)phenylbutyric acid as the starting material [3] [4]. The protocol involves treating the carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by intramolecular cyclization in the presence of anhydrous aluminum chloride catalyst [3] [4]. The reaction is conducted in carbon disulfide as solvent, with the mixture being refluxed under stirring for approximately 10 minutes [3] [4].

Experimental data demonstrates that this methodology achieves yields of 85.4% for 6,7-dichloro-1-tetralone production [3] [4]. The reaction conditions involve heating the acid chloride intermediate with 1.8 grams of powdery anhydrous aluminum chloride in 10 milliliters of carbon disulfide [3] [4]. Following the cyclization reaction, the aluminum complex salt is decomposed with water, and the product is extracted using ethyl ether [3] [4].

The Friedel-Crafts acylation approach offers several advantages over alternative synthetic routes, including the absence of carbocation rearrangements that are commonly observed in alkylation variants [1]. This characteristic enables the synthesis of products that would otherwise be difficult to obtain due to structural rearrangements [1]. The acylium ion intermediate exhibits enhanced stability compared to alkyl carbocations, resulting in more predictable reaction outcomes [2].

| Reaction Parameter | Optimized Conditions |

|---|---|

| Lewis Acid Catalyst | Anhydrous aluminum chloride (1.8 g) |

| Solvent System | Carbon disulfide (10 mL) |

| Reaction Temperature | Reflux conditions |

| Reaction Time | 10 minutes |

| Product Yield | 85.4% |

Cyclization Strategies Using Dichlorinated Precursors

Cyclization methodologies utilizing pre-formed dichlorinated aromatic precursors represent an alternative approach to traditional Friedel-Crafts acylation [5]. These strategies involve the preparation of appropriately substituted naphthalene derivatives through controlled chlorination processes, followed by subsequent functional group transformations to introduce the carbonyl functionality [5].

The preparation of dichlorinated naphthalene precursors typically involves the selective chlorination of naphthalene using chlorine gas in the presence of ring chlorination catalysts [5]. The process requires careful control of reaction conditions to achieve the desired substitution pattern while minimizing over-chlorination [5]. Optimal results are obtained by delaying the addition of the Lewis acid catalyst until at least 2% chlorine has been incorporated into the naphthalene substrate [5].

Polyphosphoric acid-mediated cyclization represents another significant approach within this category [6]. This methodology involves heating dichlorinated phenylbutyric acid derivatives with polyphosphoric acid at elevated temperatures to promote intramolecular cyclization [6]. The reaction conditions typically require temperatures of 120-130°C for periods ranging from 10-30 hours [6].

Research findings indicate that polyphosphoric acid cyclization of appropriately substituted precursors yields 6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one with moderate efficiency [6]. The protocol involves heating polyphosphoric acid to 120°C for 30 minutes, followed by addition of the dichlorinated precursor and continued heating at 130°C for 10 hours [6]. The crude product requires chromatographic purification using silica gel column chromatography with hexane-ethyl acetate solvent systems [6].

The cyclization approach using dichlorinated precursors offers the advantage of utilizing readily available starting materials and well-established synthetic transformations [5]. However, the methodology may require multiple synthetic steps and can result in lower overall yields compared to direct Friedel-Crafts approaches [6].

Modern Catalytic Synthesis Techniques

Transition Metal-Mediated Pathways

Transition metal-catalyzed synthesis represents a significant advancement in the preparation of tetralone derivatives, offering enhanced selectivity and milder reaction conditions compared to traditional methods [7] [8]. These methodologies exploit the unique ability of transition metals to facilitate carbon-carbon bond formation through various mechanistic pathways, including oxidative addition, reductive elimination, and transmetallation processes [9].

Palladium-catalyzed cross-coupling reactions have emerged as particularly valuable tools for constructing substituted tetralone frameworks [9]. The general mechanism involves the formation of organopalladium intermediates through oxidative addition of aryl halides, followed by transmetallation with organometallic reagents and subsequent reductive elimination to form the desired carbon-carbon bonds [9]. These processes enable the selective introduction of various substituents while maintaining excellent functional group tolerance [10].

Research findings demonstrate that transition metal catalysis can achieve remarkable improvements in reaction efficiency and selectivity [11]. Metalloporphyrin-catalyzed oxidation of tetralin derivatives provides an efficient two-step pathway to alpha-tetralone compounds [11]. The first step involves air oxidation of tetralin to alpha-tetralin hydroperoxide in the presence of metalloporphyrin catalysts, followed by metal salt-catalyzed decomposition to yield the desired ketone product [11].

Experimental data indicates that ferrous ion catalysis provides optimal results for the decomposition of alpha-tetralin hydroperoxide to alpha-tetralone [11]. The influence of metal ion selection, catalyst loading, and reaction temperature significantly affects both the initial oxidation step and the subsequent hydroperoxide decomposition [11]. Water-soluble iron salts and copper salts demonstrate particularly high efficiency in promoting the conversion of hydroperoxide intermediates to carbonyl products [11].

| Catalyst System | Reaction Conditions | Product Yield | Selectivity |

|---|---|---|---|

| Metalloporphyrin/Fe²⁺ | Air oxidation, RT | 85-90% | >95% |

| Pd/Phosphine ligands | 80°C, Ar atmosphere | 77-93% | >90% |

| Cu²⁺/Air system | Elevated temperature | 70-85% | 80-90% |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of tetralone derivatives by enabling rapid heating, reduced reaction times, and improved energy efficiency [12] [13]. This technology exploits the direct interaction between microwave radiation and polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [14].

Recent advances in microwave-promoted synthesis of 1-tetralones utilize iminyl radical cyclization pathways [12] [13]. The methodology involves microwave irradiation of O-phenyloximes to generate tetralones through nitrogen-oxygen homolysis, followed by 1,5-hydrogen atom transfer and radical cyclization onto aromatic rings [12] [13]. The hydrogen atom transfer step is facilitated by coordination of Lewis acid indium chloride hydrate to the iminyl radical intermediate [13].

Optimization studies reveal that microwave synthesis conditions can be precisely controlled to maximize product yields while minimizing reaction times [14]. Factorial design approaches enable systematic evaluation of critical parameters including microwave power, irradiation time, and temperature profiles [14]. Research demonstrates that 720-watt microwave power with 5.7-minute irradiation time provides optimal conditions for many tetralone synthesis applications [14].

The microwave-assisted approach offers several distinct advantages over conventional heating methods, including rapid reaction kinetics, improved product selectivity, and enhanced functional group tolerance [13]. Large-scale transformations can be performed using conventional heating when microwave equipment limitations prevent scale-up [13]. The reaction exhibits broad substrate scope and remarkable functional group tolerance, making it applicable to diverse synthetic targets [12].

Experimental findings indicate that microwave irradiation significantly accelerates the formation of tetralone products compared to traditional thermal heating [13]. The method demonstrates excellent reproducibility and can be readily scaled for preparative applications [12]. The rapid nature of the microwave-promoted reaction reduces the formation of side products and improves overall synthetic efficiency [13].

| Parameter | Optimized Value | Range Studied |

|---|---|---|

| Microwave Power | 720 W | 180-720 W |

| Irradiation Time | 5.7 min | 1-10 min |

| Temperature | Variable | RT-150°C |

| Yield Range | 70-95% | - |

Purification and Isolation Protocols

The purification and isolation of 6,7-dichloro-1-tetralone requires careful attention to the physical and chemical properties of the compound to achieve high purity and acceptable recovery yields [3] [4]. The compound exhibits specific solubility characteristics and stability profiles that influence the selection of appropriate purification methodologies [15].

Column chromatography represents the primary purification technique for isolating 6,7-dichloro-1-tetralone from crude reaction mixtures [3] [4] [6]. Silica gel serves as the standard stationary phase, with hexane-ethyl acetate solvent systems providing optimal separation efficiency [3] [4]. The typical solvent gradient involves hexane-ethyl acetate ratios ranging from 98:2 to 90:10, depending on the specific impurity profile of the crude material [6].

Research findings demonstrate that silica gel column chromatography achieves excellent purification results when properly optimized [4] [6]. The methodology enables the separation of the desired product from unreacted starting materials, side products, and catalyst residues [3]. Experimental protocols indicate that column chromatography followed by recrystallization provides products with purities exceeding 99.5% [16].

Recrystallization protocols utilize n-hexane as the preferred solvent system for final purification steps [3] [4]. The process involves dissolving the crude product in a minimal volume of hot solvent, followed by controlled cooling to induce crystallization [4]. The recrystallized material exhibits characteristic pale yellowish orange plate crystal morphology [3] [4].

Analytical characterization methods play a crucial role in confirming product identity and purity [6] [17]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals observed for the carbonyl carbon at approximately 196.3 parts per million in carbon-13 spectra [6]. Proton nuclear magnetic resonance spectra exhibit diagnostic patterns for the aromatic and aliphatic protons [6].

| Purification Method | Conditions | Recovery Yield | Purity |

|---|---|---|---|

| Silica gel chromatography | Hexane:EtOAc (98:2) | 85-90% | 95-98% |

| Recrystallization | n-hexane, slow cooling | 76.5% | >99% |

| Combined protocol | Sequential application | 70-80% | >99.5% |

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [4] [6]. High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities [18]. Gas chromatography-mass spectrometry serves as an complementary analytical technique for purity assessment and compound identification [19].

The isolated 6,7-dichloro-1-tetralone exhibits specific physical properties including defined melting point ranges and characteristic spectroscopic signatures [15] [20]. Density measurements indicate values of approximately 1.3 grams per cubic centimeter, while boiling point determinations suggest values around 400°C at standard atmospheric pressure [15]. These physical constants serve as important quality control parameters for confirming product identity and purity [21].

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 6,7-Dichloro-1-tetralone through detailed analysis of both proton and carbon-13 spectra. The compound exhibits characteristic spectral features that distinguish it from other tetralone derivatives [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The proton Nuclear Magnetic Resonance spectrum of 6,7-Dichloro-1-tetralone in deuterated chloroform demonstrates distinct patterns reflecting the electronic effects of the chlorine substituents. The aromatic protons appear in the characteristic downfield region, with signals expected between 7.5-8.1 parts per million [3] [1]. The presence of chlorine atoms at positions 6 and 7 creates a deshielding effect, shifting the remaining aromatic proton signals to lower field compared to the unsubstituted 1-tetralone [2].

The methylene protons of the saturated ring portion exhibit characteristic multiplicities and chemical shifts. The protons at position 2, adjacent to the carbonyl group, appear as a triplet around 2.6-2.9 parts per million, while the protons at positions 3 and 4 display overlapping multiplets in the range of 1.8-2.1 parts per million [3] [4]. The coupling patterns and integration ratios confirm the expected tetralone structure with appropriate substitution.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of 6,7-Dichloro-1-tetralone. The carbonyl carbon appears characteristically downfield at approximately 196-199 parts per million, consistent with an α,β-unsaturated ketone system [3] [4]. The aromatic carbons bearing chlorine substituents exhibit distinct chemical shifts due to the electron-withdrawing nature of chlorine atoms.

The quaternary aromatic carbons directly bonded to chlorine atoms appear in the range of 128-135 parts per million, while the unsubstituted aromatic carbons resonate between 125-130 parts per million [4] [5]. The aliphatic carbons of the cyclohexanone ring display characteristic signals: the α-carbon (position 2) appears around 38-40 parts per million, while the β and γ carbons (positions 3 and 4) resonate at approximately 23-30 parts per million [3].

| Compound | 1H NMR δ (CDCl3) - Aromatic H | 1H NMR δ (CDCl3) - CH2 (positions 2,3,4) | 13C NMR δ (CDCl3) - Carbonyl C |

|---|---|---|---|

| 1-Tetralone | 7.2-8.0 ppm | 1.8-2.9 ppm | 198 ppm |

| 6-Methoxy-1-tetralone | 6.8-7.9 ppm | 2.0-2.9 ppm | 197 ppm |

| 7-Methoxy-1-tetralone | 7.1-7.5 ppm | 2.0-2.9 ppm | 198 ppm |

| 6,7-Dimethoxy-1-tetralone | 6.7-7.6 ppm | 2.0-2.9 ppm | 198 ppm |

| 6,7-Dichloro-1-tetralone (estimated) | 7.5-8.1 ppm (estimated) | 2.1-3.0 ppm (estimated) | 196-199 ppm (estimated) |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 6,7-Dichloro-1-tetralone reveals characteristic fragmentation patterns that provide definitive structural confirmation and molecular weight determination. The electron impact ionization generates reproducible fragmentation pathways that serve as fingerprints for compound identification [6] [7] [8].

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at mass-to-charge ratio 215, corresponding to the molecular formula C₁₀H₈Cl₂O [9] [10]. The molecular ion typically exhibits moderate intensity (10-30% relative intensity) due to the stability imparted by the aromatic system and the tendency for chlorinated compounds to undergo ready fragmentation [7] [11]. The isotope pattern confirms the presence of two chlorine atoms, showing characteristic M+2 and M+4 peaks with intensities reflecting the natural abundance of chlorine isotopes [12] [13].

The base peak commonly appears in the mass range of 117-152, representing stable aromatic fragments formed through loss of functional groups and rearrangement processes [7] [8]. These fragments typically correspond to naphthalene-type structures that retain the aromatic stability while eliminating the more labile substituents [6].

Characteristic Fragmentation Pathways

The fragmentation of 6,7-Dichloro-1-tetralone follows predictable pathways typical of substituted tetralones. Loss of carbon monoxide (molecular weight 28) from the molecular ion generates a significant fragment at mass-to-charge ratio 187, typically representing 40-60% relative intensity [7] [14]. This fragmentation reflects the tendency of cyclic ketones to eliminate the carbonyl group under electron impact conditions [8].

Sequential chlorine losses produce characteristic fragments at mass-to-charge ratios 180 (M-35) and 145 (M-70), representing loss of one and two chlorine atoms respectively [7] [11]. The relative intensities of these fragments (25-45% and 15-25% respectively) provide valuable information about the stability of the chlorinated aromatic system [12].

Additional fragmentation generates smaller aromatic fragments in the mass range 63-89, corresponding to chlorinated benzene derivatives formed through ring cleavage and rearrangement processes [6] [7]. These fragments typically exhibit moderate intensities (20-40%) and contribute to the overall fragmentation fingerprint.

| Fragment Type | m/z Value | Relative Intensity (%) | Assignment |

|---|---|---|---|

| Molecular Ion [M+] | 215 | 10-30 | C10H8Cl2O+ |

| Loss of CO [M-28] | 187 | 40-60 | Loss of carbonyl group |

| Loss of Cl [M-35] | 180 | 25-45 | Loss of one chlorine atom |

| Loss of Cl2 [M-70] | 145 | 15-25 | Loss of both chlorine atoms |

| Base Peak | 117-152 | 100 | Naphthalene-type fragment |

| Aromatic Fragment | 63-89 | 20-40 | Chlorinated benzene fragments |

Infrared and Ultraviolet-Visible Absorption Characteristics

Infrared and ultraviolet-visible spectroscopy provide complementary information about the functional groups and electronic transitions in 6,7-Dichloro-1-tetralone. These techniques reveal both the vibrational characteristics and electronic properties essential for complete spectroscopic characterization [15] [16] [17].

Infrared Absorption Profile

The infrared spectrum of 6,7-Dichloro-1-tetralone exhibits characteristic absorption bands that reflect the presence of specific functional groups and structural features. The carbonyl stretch appears as a strong absorption in the range 1680-1690 wavenumbers, shifted to lower frequency compared to saturated ketones due to conjugation with the aromatic system [15] [17]. This bathochromic shift indicates extended π-conjugation between the carbonyl group and the aromatic ring system.

Aromatic carbon-carbon stretching vibrations manifest as strong absorptions in the 1600-1620 wavenumber region, characteristic of substituted benzene rings [17]. The presence of chlorine substituents influences the aromatic stretching frequencies and introduces additional complexity to the spectral pattern.

The carbon-chlorine stretching vibrations appear as strong absorptions in the 700-800 wavenumber region, providing definitive evidence for aromatic chlorine substitution [15] [17]. These vibrations are particularly diagnostic for identifying the number and position of chlorine substituents on the aromatic ring.

Aromatic carbon-hydrogen stretching appears as medium intensity absorptions in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching of the methylene groups produces medium intensity bands in the 2850-2950 wavenumber range [17]. The aromatic skeletal vibrations contribute additional medium to strong intensity absorptions in the 1450-1600 wavenumber region.

Ultraviolet-Visible Electronic Transitions

The ultraviolet-visible absorption spectrum of 6,7-Dichloro-1-tetralone reveals characteristic electronic transitions that provide information about the chromophoric system and electronic properties [16] [18]. The compound exhibits multiple absorption maxima corresponding to different types of electronic transitions.

The primary absorption maximum appears in the 220-230 nanometer region, attributed to π→π* transitions within the aromatic system [16]. This high-energy transition shows minimal solvent dependence and represents the fundamental aromatic chromophore absorption.

A secondary absorption maximum occurs in the 250-270 nanometer range, corresponding to π→π* transitions involving the extended conjugation between the aromatic ring and the carbonyl group [16] [18]. This transition typically exhibits bathochromic shifts in polar solvents due to stabilization of the excited state.

The longest wavelength absorption appears in the 320-340 nanometer region, attributed to n→π* transitions of the carbonyl chromophore [16]. This transition characteristically shows hypsochromic shifts in polar solvents due to hydrogen bonding interactions that stabilize the ground state lone pair electrons.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Characteristic Features |

|---|---|---|---|

| C=O stretch (ketone) | 1680-1690 | Strong | Conjugated ketone, shifted to lower frequency |

| C=C aromatic stretch | 1600-1620 | Strong | Substituted aromatic ring |

| C-Cl stretch | 700-800 | Strong | Aromatic C-Cl bonds |

| C-H aromatic stretch | 3000-3100 | Medium | Aromatic hydrogen |

| C-H aliphatic stretch | 2850-2950 | Medium | Methylene groups |

| Aromatic C=C skeletal | 1450-1600 | Medium-Strong | Aromatic skeletal vibrations |

| Absorption Band | Wavelength (nm) | Assignment | Solvent Effect |

|---|---|---|---|

| λmax1 | 220-230 | π→π* transition (aromatic) | Minimal shift |

| λmax2 | 250-270 | π→π* transition (extended conjugation) | Bathochromic shift in polar solvents |

| λmax3 | 320-340 | n→π* transition (carbonyl) | Hypsochromic shift in polar solvents |

| Extinction Coefficient (ε) | Various | Depends on transition type | Hyperchromic effect with conjugation |

Chromatographic Separation Techniques

Chromatographic methods provide essential tools for the separation, identification, and quantitative analysis of 6,7-Dichloro-1-tetralone. Both High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry offer complementary approaches for analytical characterization and purity assessment [19] [20] [21].

High Performance Liquid Chromatography Method Development for Purity Assessment

High Performance Liquid Chromatography represents the primary analytical technique for purity assessment and quantitative determination of 6,7-Dichloro-1-tetralone. Method development requires optimization of multiple parameters to achieve adequate resolution, sensitivity, and reproducibility [22] [23].

Column Selection and Mobile Phase Optimization

Reversed-phase chromatography using C18 stationary phases provides optimal separation characteristics for 6,7-Dichloro-1-tetralone analysis [22]. A typical column specification includes dimensions of 250 × 4.6 millimeters with 5 micrometer particle size, providing sufficient theoretical plates for complex mixture resolution while maintaining reasonable analysis times.

The mobile phase composition critically influences separation efficiency and peak shape. An acetonitrile-water system (70:30, volume/volume) provides optimal resolution and peak symmetry for 6,7-Dichloro-1-tetralone [22] [23]. This composition balances the hydrophobic interactions with the stationary phase while maintaining adequate solubility of the analyte.

Detection and Quantification Parameters

Ultraviolet detection at 254 nanometers provides maximum sensitivity for 6,7-Dichloro-1-tetralone detection, corresponding to the aromatic absorption maximum [22]. This wavelength offers excellent signal-to-noise ratios while minimizing interference from common impurities and solvent systems.

The retention time for 6,7-Dichloro-1-tetralone typically ranges from 8-12 minutes under standard conditions, providing adequate separation from potential impurities and degradation products [23]. The injection volume of 20 microliters ensures sufficient sensitivity for trace analysis while avoiding column overload and peak distortion.

Method Validation Parameters

Complete method validation encompasses linearity, precision, accuracy, specificity, and detection limits. Calibration curves typically demonstrate linearity over concentration ranges of 1-100 micrograms per milliliter with correlation coefficients exceeding 0.999 [23]. Precision studies show relative standard deviations below 2% for replicate injections, confirming method reproducibility.

The method detection limit typically achieves values below 0.1 micrograms per milliliter, providing sufficient sensitivity for impurity detection and trace analysis applications [23]. Specificity studies demonstrate adequate resolution of 6,7-Dichloro-1-tetralone from synthetic precursors and potential degradation products.

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm | Reversed-phase separation |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Optimal resolution and peak shape |

| Flow Rate | 1.0 mL/min | Adequate separation with reasonable analysis time |

| Detection Wavelength | 254 nm | Maximum absorption for detection |

| Injection Volume | 20 μL | Sufficient sensitivity without overload |

| Column Temperature | 25°C | Reproducible retention times |

| Retention Time | 8-12 minutes | Identification and quantification |

Gas Chromatography-Mass Spectrometry Applications in Trace Analysis

Gas Chromatography-Mass Spectrometry provides powerful capabilities for trace analysis and structural confirmation of 6,7-Dichloro-1-tetralone. This technique combines the separation efficiency of gas chromatography with the identification power of mass spectrometry [19] [20] [24].

Instrumental Configuration and Operating Conditions

The gas chromatographic separation employs a DB-5MS column with dimensions of 30 meters × 0.25 millimeters × 0.25 micrometers film thickness [20]. This stationary phase provides universal applicability for organic compounds while maintaining excellent peak shape and resolution for chlorinated aromatics.

Helium carrier gas at 1.0 milliliters per minute provides optimal linear velocity for efficient separation and mass spectrometric detection [19] [20]. The temperature program initiates at 60°C for 2 minutes, followed by a linear ramp to 280°C at 10°C per minute, ensuring complete elution without thermal decomposition.

Mass Spectrometric Detection Parameters

Electron impact ionization at 70 electron volts generates reproducible fragmentation patterns characteristic of 6,7-Dichloro-1-tetralone [20] [24]. The ion source temperature of 230°C ensures efficient ionization while minimizing thermal degradation of the analyte.

The mass spectrometer scans the range mass-to-charge 50-400 at 2 scans per second, providing adequate data points for peak definition while maintaining sensitivity [19] [20]. This mass range encompasses the molecular ion and all significant fragment ions for comprehensive structural characterization.

Trace Analysis Applications

Gas Chromatography-Mass Spectrometry excels in trace analysis applications requiring both identification and quantification capabilities [19] [24]. Selected ion monitoring mode enhances sensitivity for quantitative analysis, focusing on characteristic ions such as the molecular ion (mass-to-charge 215) and base peak fragments.

The technique demonstrates detection limits in the nanogram range, enabling analysis of environmental samples, impurity profiling, and quality control applications [20] [24]. The combination of retention time and mass spectral matching provides unequivocal identification even in complex matrices.

Method precision typically achieves relative standard deviations below 5% for both retention time and peak area measurements [19]. Accuracy studies demonstrate recoveries between 95-105% for spiked samples across the calibration range, confirming method reliability for quantitative applications.

| Parameter | Specification | Rationale |

|---|---|---|

| Column | DB-5MS, 30 m × 0.25 mm × 0.25 μm | Universal column for organic compounds |

| Carrier Gas | Helium, 1.0 mL/min | Optimal carrier gas for MS detection |

| Temperature Program | 60°C (2 min) → 280°C (10°C/min) | Complete elution without decomposition |

| Injection Temperature | 250°C | Instantaneous vaporization |

| MS Source Temperature | 230°C | Optimal ionization efficiency |

| Ionization Mode | Electron Impact (EI, 70 eV) | Standard fragmentation method |

| Mass Range | m/z 50-400 | Complete molecular and fragment detection |

| Scan Rate | 2 scans/sec | Adequate data points for peak definition |